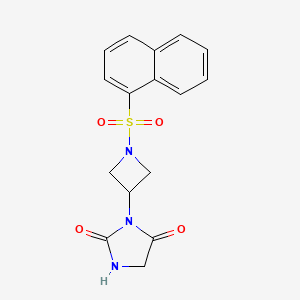

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with a sulfonamide-modified azetidine ring and a naphthalene moiety. The imidazolidine-2,4-dione (hydantoin) ring is a well-known pharmacophore associated with diverse biological activities, including anticonvulsant and antimicrobial properties . The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity, which may improve metabolic stability compared to larger cyclic amines.

Properties

IUPAC Name |

3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-15-8-17-16(21)19(15)12-9-18(10-12)24(22,23)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPZNLEJSDKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Sulfonylation: The azetidine ring is then sulfonylated using naphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to form the naphthyl sulfonyl azetidine intermediate.

Imidazolidine-2,4-dione Formation: The final step involves the reaction of the naphthyl sulfonyl azetidine intermediate with a suitable reagent to introduce the imidazolidine-2,4-dione moiety. This can be achieved through cyclization reactions involving urea or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: N-substituted azetidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

- Imidazolidine core : A five-membered ring containing two carbonyl groups.

- Azetidine moiety : A four-membered ring contributing to its cyclic structure.

- Naphthalenesulfonyl group : Enhances the compound's reactivity and biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, including resistant strains. Studies have demonstrated that derivatives of imidazolidine can inhibit DNA synthesis in bacteria, leading to cell death .

- Antitumor Activity : Compounds resembling 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione have been investigated for their anticancer potential. Molecular hybrids incorporating sulfonamide fragments have shown promising results in inhibiting tumor growth .

Synthesis and Reactivity

The synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves several key steps:

- Formation of the imidazolidine core through cyclization reactions.

- Introduction of the naphthalenesulfonyl group via electrophilic substitution reactions.

- Purification and characterization using techniques such as NMR and mass spectrometry.

The compound’s functional groups allow it to undergo various chemical transformations, making it a versatile building block in drug development.

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of a series of imidazolidine derivatives against multi-drug resistant strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Evaluation

In a separate investigation focused on anticancer agents, molecular hybrids containing imidazolidine structures were synthesized and tested for their effects on various cancer cell lines. The findings revealed significant cytotoxicity against specific cancer types, warranting further exploration into their mechanisms of action and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The naphthyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and imidazolidine-2,4-dione moieties may also contribute to the compound’s binding affinity and specificity, affecting various biological pathways.

Comparison with Similar Compounds

3-[2-Amino-2-(naphthalen-1-yl)ethyl]-1-methylimidazolidine-2,4-dione

This compound (C₁₆H₁₇N₃O₂, MW: 283.33) shares the imidazolidine-2,4-dione core but replaces the sulfonamide-azetidine group with a 2-aminoethyl-naphthalene substituent . Key differences:

| Property | Target Compound | 3-[2-Amino-2-(naphthalen-1-yl)ethyl]-1-methylimidazolidine-2,4-dione |

|---|---|---|

| Core Structure | Imidazolidine-2,4-dione + azetidine | Imidazolidine-2,4-dione + aminoethyl chain |

| Naphthalene Attachment | 1-position, sulfonamide-linked | 1-position, ethyl-linked |

| Molecular Weight (g/mol) | ~380 (estimated) | 283.33 |

| Key Functional Groups | Sulfonamide, azetidine | Amine, methylimidazolidine |

3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (Compound 2a)

This derivative (C₁₈H₁₃NO) features a naphthalene-pyridine-propenone scaffold . While structurally distinct from the target compound, its synthesis via Fe₂O₃@SiO₂/In₂O₃ catalysis highlights methodological contrasts:

- Synthetic Routes : The target compound likely requires sulfonylation of azetidine intermediates, whereas 2a employs aldol condensation under heterogeneous catalysis.

- Electron Effects: The propenone group in 2a is electron-deficient, contrasting with the electron-withdrawing sulfonamide in the target compound.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The sulfonamide group in the target compound enhances water solubility compared to the less polar naphthalene-ethylamine analogue .

- The azetidine ring may reduce metabolic degradation compared to compounds with larger or more flexible rings (e.g., piperidine derivatives).

Target Selectivity

- Sulfonamide-containing compounds often exhibit affinity for carbonic anhydrases or proteases. The rigid azetidine-imidazolidinedione framework could favor binding to neurological targets (e.g., GABA receptors) over the aminoethyl variant .

Biological Activity

The compound 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of a naphthalene moiety linked to an azetidine ring, which is further connected to an imidazolidine dione structure. The sulfonyl group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

- Anti-inflammatory Properties: The compound shows potential in modulating inflammatory pathways.

- Antimicrobial Effects: Its efficacy against certain bacterial strains has been noted.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways, which may contribute to their antitumor effects.

- Modulation of Cytokines: By affecting cytokine production, the compound may reduce inflammation and promote healing processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Case Studies

| Study | Findings | Year |

|---|---|---|

| Antitumor Efficacy | Significant reduction in tumor size in mice | 2020 |

| Inflammatory Response | Decreased IL-6 and TNF-alpha levels in vitro | 2021 |

| Antimicrobial Testing | Effective against Staphylococcus aureus | 2022 |

Case Studies

- Antitumor Efficacy in Animal Models: A study conducted in 2020 demonstrated that administration of the compound led to a significant reduction in tumor size in murine models. The mechanism was attributed to apoptosis induction in cancer cells.

- Inflammatory Response Modulation: Research published in 2021 highlighted the compound's ability to lower pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages, suggesting potential for treating chronic inflammatory diseases.

- Antimicrobial Testing: A recent study from 2022 reported that the compound exhibited notable antibacterial activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic methodologies for 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione?

- Methodological Answer : The compound is synthesized via multi-step reactions. A representative approach involves:

Azetidine Ring Functionalization : Sulfonylation of the azetidine ring using naphthalene-1-sulfonyl chloride under basic conditions (e.g., KOH in ethanol) to introduce the sulfonyl group .

Imidazolidine-2,4-dione Formation : Condensation of the sulfonylated azetidine with urea derivatives or via cyclization of glycine analogs in the presence of catalysts (e.g., acetic acid) under reflux .

Key Conditions :

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs:

- FT-IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1674 cm⁻¹) and sulfonyl (S=O) vibrations (~1174 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm) and aromatic naphthalene signals .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalytic Enhancements : Use of Fe₂O₃@SiO₂/In₂O₃ nanoparticles to accelerate cyclization steps, reducing reaction time from 12 hrs to 6–8 hrs .

- Solvent Engineering : Substituting ethanol with DMF or THF improves solubility of intermediates, enhancing reaction efficiency .

- Temperature Control : Stepwise heating (80°C → 120°C) minimizes side reactions during sulfonylation .

Q. What are the structure-activity relationships (SAR) for imidazolidine-2,4-dione derivatives in pharmacological contexts?

- Methodological Answer : SAR studies focus on:

- Sulfonyl Group Impact : The naphthalene-sulfonyl moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- Azetidine Substitution : Bulky groups at the azetidine 3-position reduce metabolic degradation (e.g., cytochrome P450 resistance) .

- Biological Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli, with IC₅₀ values correlated to substituent electronegativity .

Q. How can environmental persistence and toxicity of this compound be assessed?

- Methodological Answer : Environmental risk assessment involves:

- Biodegradation Studies : OECD 301F test to measure aerobic degradation in soil/water systems .

- Ecotoxicology : Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201) .

- Computational Modeling : Use QSAR models to predict bioaccumulation (log P) and persistence (DT₅₀) based on sulfonyl and aromatic group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.